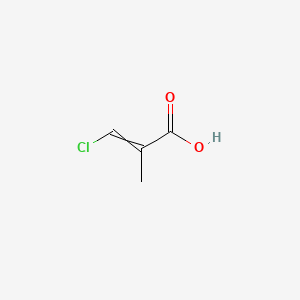
3-Chloro-2-methylprop-2-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-2-methylprop-2-enoic acid is an organic compound with the molecular formula C4H5ClO2 It is a derivative of acrylic acid, where one hydrogen atom on the double-bonded carbon is replaced by a chlorine atom and another by a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Chloro-2-methylprop-2-enoic acid can be synthesized through several methods. One common method involves the hydrohalogenation of 3-methylpropynoic acid with thionyl chloride in the presence of a solvent like dimethylformamide (DMF), followed by treatment with oxalyl chloride . Another method involves the amination of 3-chloro-3-(trimethylsilyl)prop-2-enoyl chloride with corresponding amines, amino alcohols, or hydrazines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-2-methylprop-2-enoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used to replace the chlorine atom with a hydroxyl group.
Addition: Reagents such as hydrogen bromide (HBr) or hydrogen chloride (HCl) can add across the double bond.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.
Major Products Formed
Substitution: Formation of 3-hydroxy-2-methylprop-2-enoic acid.
Addition: Formation of 3-chloro-2-methylpropanoic acid.
Oxidation: Formation of 3-chloro-2-methylpropanoic acid derivatives.
Aplicaciones Científicas De Investigación
3-Chloro-2-methylprop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-2-methylprop-2-enoic acid involves its reactivity with nucleophiles and electrophiles. The chlorine atom and the double bond make it a versatile intermediate in various chemical reactions. The compound can form covalent bonds with other molecules, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-3-(trimethylsilyl)prop-2-enoic acid: Similar structure but with a trimethylsilyl group.
2-Methylprop-2-enoic acid: Lacks the chlorine atom.
3-Chloro-2-methylpropene: Similar structure but without the carboxylic acid group.
Uniqueness
3-Chloro-2-methylprop-2-enoic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group, which confer distinct reactivity and potential applications compared to its analogs. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
3533-59-3 |
|---|---|
Fórmula molecular |
C4H5ClO2 |
Peso molecular |
120.53 g/mol |
Nombre IUPAC |
3-chloro-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C4H5ClO2/c1-3(2-5)4(6)7/h2H,1H3,(H,6,7) |
Clave InChI |
WSUIRDORMCYOBS-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















